molecular formula C14H15NO2 B3049636 N-Cyclohexylphthalimide CAS No. 2133-65-5

N-Cyclohexylphthalimide

Cat. No.: B3049636
CAS No.: 2133-65-5
M. Wt: 229.27 g/mol
InChI Key: XUIJACXTIJMYGJ-UHFFFAOYSA-N
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Description

N-Cyclohexylphthalimide is an organic compound with the molecular formula C14H15NO2. It is a derivative of phthalimide, where the nitrogen atom is bonded to a cyclohexyl group. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexylphthalimide can be synthesized through the reaction of phthalic anhydride with cyclohexylamine. The reaction typically involves heating the reactants in a suitable solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is often subjected to distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexylphthalimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-Cyclohexylphthalimide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexylphthalimide involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The cyclohexyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

    N-Phenylphthalimide: Similar structure but with a phenyl group instead of a cyclohexyl group.

    N-Methylphthalimide: Contains a methyl group instead of a cyclohexyl group.

    N-Benzylphthalimide: Features a benzyl group in place of the cyclohexyl group.

Uniqueness: N-Cyclohexylphthalimide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it more stable and less reactive compared to its analogs with smaller or more planar substituents.

Properties

IUPAC Name

2-cyclohexylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIJACXTIJMYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280098
Record name N-Cyclohexylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201531
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2133-65-5
Record name N-Cyclohexylphthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15448
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclohexylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cyclohexylphthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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